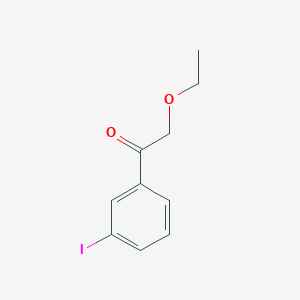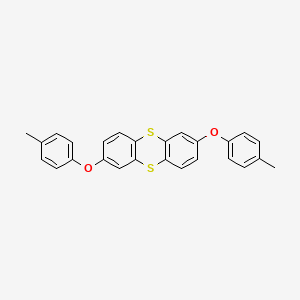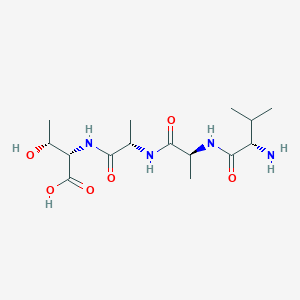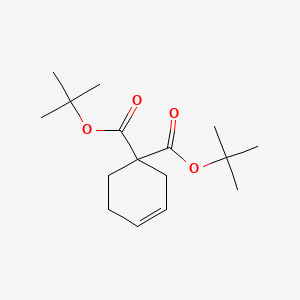
4-Hexyl-3,6-dihydro-1,2-dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C10H18O2 It belongs to the class of 1,2-dioxines, which are characterized by a six-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-3,6-dihydro-1,2-dioxine typically involves the reaction of hexyl-substituted precursors with appropriate oxidizing agents. One documented method involves the dihydroxylation of 4-substituted 1,2-dioxines, which can be achieved using reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
化学反応の分析
Types of Reactions: 4-Hexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxine ring into diols or other reduced forms.
Substitution: The hexyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or other electrophiles can be used in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexyl-substituted ketones, while reduction could produce hexyl-substituted diols.
科学的研究の応用
4-Hexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which 4-Hexyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and influence cellular processes .
類似化合物との比較
- 4-Benzyl-3,6-dihydro-1,2-dioxine
- 6-Hexyl-3-(7-methoxycarbonylheptyl)-3,6-dihydro-1,2-dioxine
- 4H-1,3-Dioxin, 4-hexyl-
Uniqueness: 4-Hexyl-3,6-dihydro-1,2-dioxine is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity profiles .
特性
CAS番号 |
681855-83-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
4-hexyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-10-7-8-11-12-9-10/h7H,2-6,8-9H2,1H3 |
InChIキー |
HMYMLZCYKVVVDU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CCOOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid](/img/structure/B12529078.png)




![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
